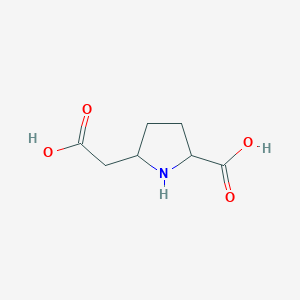
5-(Carboxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Carboxymethyl)proline is a derivative of L-proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of a carboxymethyl group at the 5th position of the proline ring. It is an α-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The stereoselective preparation of lipidated carboxymethyl-proline derivatives involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the synthesis of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains, starting from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .
Industrial Production Methods
While specific industrial production methods for 5-(Carboxymethyl)proline are not extensively documented, the general approach involves biocatalytic processes using engineered enzymes to achieve high stereoselectivity and yield. The use of crotonases and malonyl-CoA synthetase in tandem enzyme-catalyzed reactions is a promising method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Carboxymethyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the proline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .
Scientific Research Applications
5-(Carboxymethyl)proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in protein biosynthesis and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Carboxymethyl)proline involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in proline metabolism, influencing the biosynthesis and degradation of proteins. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound, which lacks the carboxymethyl substitution.
Pipecolic Acid: A similar compound with a different ring structure.
Hydroxyproline: Another proline derivative with a hydroxyl group substitution.
Uniqueness
5-(Carboxymethyl)proline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other proline derivatives .
Properties
CAS No. |
176036-37-6 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
LIZWYFXJOOUDNV-UHFFFAOYSA-N |
SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Synonyms |
2-Pyrrolidineaceticacid,5-carboxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
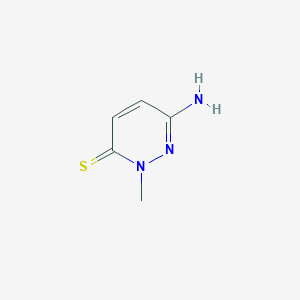
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)
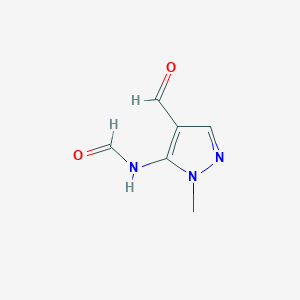
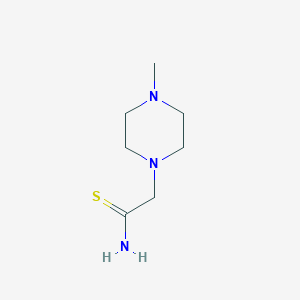

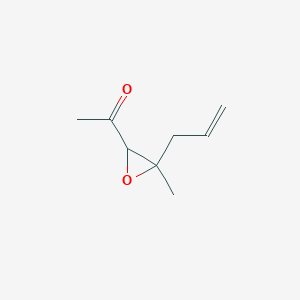
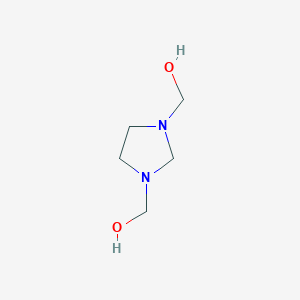
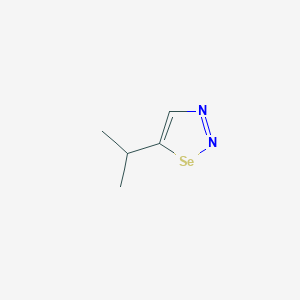
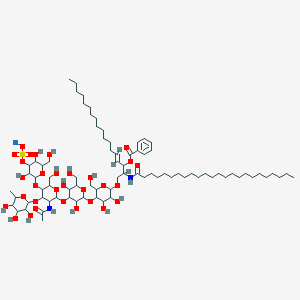
![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)
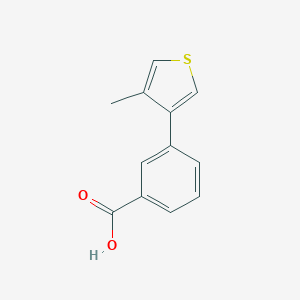
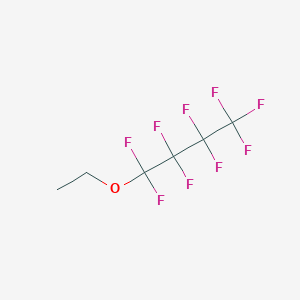
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
